molecular formula C12H18N4O3 B3796410 5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one

5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one

Cat. No.: B3796410
M. Wt: 266.30 g/mol
InChI Key: RQQVFCUEUPZKDZ-UHFFFAOYSA-N
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Description

5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with methoxy groups and an amino group, linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one typically involves the condensation of 2,6-dimethoxypyrimidine with an appropriate amine, followed by cyclization and methylation reactions. One method involves using o-methyl isourea salt and cyanoacetate as starting materials, which undergo condensation, methylation, and self-cyclization to form the desired pyrimidine derivative .

Industrial Production Methods

For industrial production, optimizing reaction conditions to improve yield and selectivity is crucial. The process may involve using catalysts and specific solvents to enhance the efficiency of the reactions. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups and the amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring .

Scientific Research Applications

5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[(2,6-Dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[[(2,6-dimethoxypyrimidin-4-yl)amino]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-16-8(4-5-11(16)17)7-13-9-6-10(18-2)15-12(14-9)19-3/h6,8H,4-5,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVFCUEUPZKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CNC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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